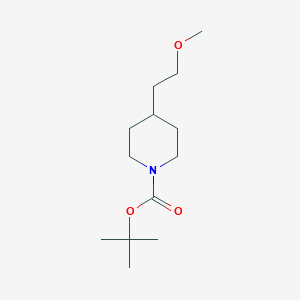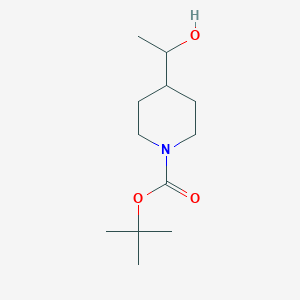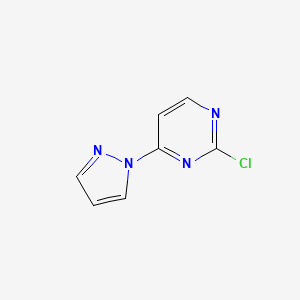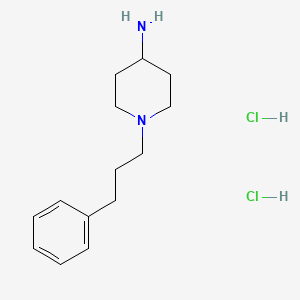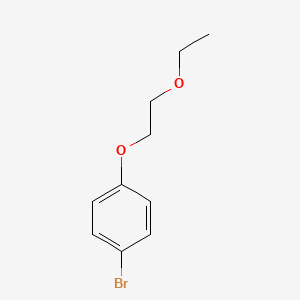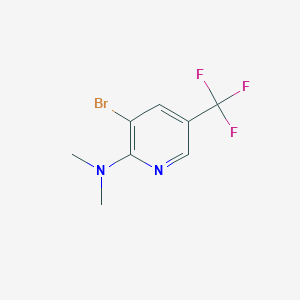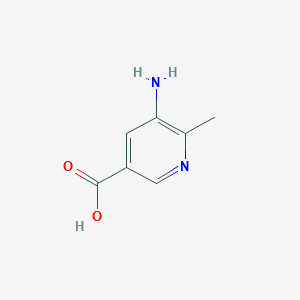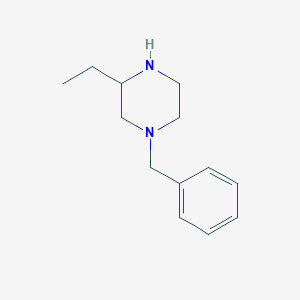
1-苄基-3-乙基哌嗪
概述
描述
1-Benzyl-3-ethylpiperazine is a chemical compound belonging to the class of benzylpiperazines, which are organic compounds containing a piperazine ring substituted at one or more positions. While the provided papers do not directly discuss 1-Benzyl-3-ethylpiperazine, they do provide insights into the general properties and reactions of benzylpiperazine derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of benzylpiperazines can be achieved through various methods, including reductive amination and direct alkylation. For instance, a benzylpiperazine was prepared directly from the corresponding benzaldehyde and piperazine using a continuous-flow hydrogenation apparatus, which was found to be safe and environmentally friendly . This method could potentially be adapted for the synthesis of 1-Benzyl-3-ethylpiperazine by using the appropriate starting materials.
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives is characterized by the presence of a piperazine ring, which can be substituted with various functional groups. The structure elucidation of these compounds often involves techniques such as gas chromatography-mass spectroscopy (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and two-dimensional NMR correlations . These methods would be applicable for determining the molecular structure of 1-Benzyl-3-ethylpiperazine.
Chemical Reactions Analysis
Benzylpiperazine derivatives can undergo a variety of chemical reactions. For example, a novel 1-benzylpiperazin-2-one nitrone was synthesized and shown to undergo [3+2] cycloadditions with alkynes and alkenes to give isoxazolines and isoxazolidines, respectively . These reactions could be relevant to the chemical behavior of 1-Benzyl-3-ethylpiperazine under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives are influenced by their molecular structure. For instance, the introduction of substituents can affect the electron density on the benzylic nitrogen atom and influence the potency and duration of action for cerebral vasodilating activity . Similarly, the presence of a bulky amide moiety or the number of methylene groups between carbonyl and piperazine can affect antiulcer activity . These findings suggest that the physical and chemical properties of 1-Benzyl-3-ethylpiperazine would be dependent on its specific substituents and molecular conformation.
科学研究应用
1-Benzyl-3-ethylpiperazine is a chemical compound with the CAS Number: 313657-25-9 . It’s often used in the field of Medicinal Chemistry . The piperazine moiety, which 1-Benzyl-3-ethylpiperazine contains, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . In the period of 2011–2023, piperazine-containing drugs approved by the Food and Drug Administration were reviewed, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry were discussed .
The methods of application or experimental procedures often involve various synthetic approaches. For example, the piperazine ring can be used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
As for the results or outcomes obtained, the piperazine moiety has been found to have a significant impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its easy handling in synthetic chemistry .
-
Medicinal Chemistry : 1-Benzyl-3-ethylpiperazine is often used in the field of medicinal chemistry . The piperazine moiety is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
-
Synthetic Approaches : The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . In the period of 2011–2023, piperazine-containing drugs approved by the Food and Drug Administration were reviewed, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry were discussed .
-
Pharmacokinetic Optimization : The piperazine ring can be used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
-
Scaffold for Pharmacophoric Groups : Piperazine can also be used as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
-
Physicochemical Properties : The piperazine moiety has been found to have a significant impact on the physicochemical properties of the final molecule .
-
Structural and Conformational Characteristics : Piperazine influences the structural and conformational characteristics of the final molecule .
-
C–H Functionalization : Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This process involves the modification of carbon-hydrogen bonds in organic molecules, which is a fundamental step in the synthesis of complex molecules from simple precursors .
-
Photoredox Catalysis : Photoredox catalysis, a type of reaction that involves the transfer of electrons under the influence of light, has been used in the synthesis of functionalized piperazines . This method can provide a more efficient and environmentally friendly way to produce these compounds .
-
Heterocyclic Chemistry : Piperazines, including 1-Benzyl-3-ethylpiperazine, are often used in heterocyclic chemistry . Heterocyclic compounds are widely used in many areas of chemistry, including drug discovery, due to their diverse range of properties .
安全和危害
1-Benzyl-3-ethylpiperazine is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
1-benzyl-3-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPKPBTULPZITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621883 | |
| Record name | 1-Benzyl-3-ethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-ethylpiperazine | |
CAS RN |
313657-25-9 | |
| Record name | 1-Benzyl-3-ethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-3-ethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)

![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)
![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)
